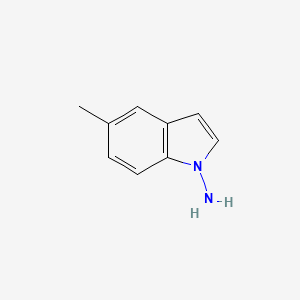

5-methyl-1H-indol-1-amine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

5-methyl-1H-indol-1-amine is a derivative of indole, a significant heterocyclic system found in many natural products and drugs Indoles are known for their wide-ranging biological activities and are present in various biologically active compounds

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 5-methyl-1H-indol-1-amine can be achieved through several methods. One common approach involves the Fischer indole synthesis, where phenylhydrazine reacts with a ketone or aldehyde in the presence of an acid catalyst. For this compound, the starting materials would be 5-methylphenylhydrazine and a suitable ketone or aldehyde.

Another method involves the cyclization of 2-aminobenzylamine derivatives. This process typically requires a cyclization agent such as phosphorus oxychloride (POCl3) or polyphosphoric acid (PPA) under reflux conditions.

Industrial Production Methods

Industrial production of this compound often employs catalytic hydrogenation of 5-methyl-1H-indole-1-nitro compounds. This method involves the reduction of the nitro group to an amine group using hydrogen gas in the presence of a metal catalyst such as palladium on carbon (Pd/C).

Analyse Des Réactions Chimiques

Types of Reactions

5-methyl-1H-indol-1-amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides using oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).

Reduction: Reduction of this compound can yield 5-methyl-1H-indoline using reducing agents such as lithium aluminum hydride (LiAlH4).

Substitution: Electrophilic substitution reactions can occur at the 3-position of the indole ring. Common reagents include halogens (e.g., bromine, chlorine) and nitrating agents (e.g., nitric acid).

Common Reagents and Conditions

Oxidation: Hydrogen peroxide (H2O2), m-chloroperbenzoic acid (m-CPBA)

Reduction: Lithium aluminum hydride (LiAlH4), catalytic hydrogenation with palladium on carbon (Pd/C)

Substitution: Halogens (bromine, chlorine), nitric acid

Major Products Formed

Oxidation: this compound N-oxide

Reduction: 5-methyl-1H-indoline

Substitution: 3-substituted this compound derivatives

Applications De Recherche Scientifique

5-methyl-1H-indol-1-amine has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex indole derivatives.

Biology: Investigated for its potential role in biological processes and as a probe for studying indole-related pathways.

Medicine: Explored for its potential therapeutic properties, including anticancer, antimicrobial, and anti-inflammatory activities.

Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mécanisme D'action

The mechanism of action of 5-methyl-1H-indol-1-amine involves its interaction with various molecular targets and pathways. The compound can bind to specific receptors or enzymes, modulating their activity. For example, it may inhibit certain enzymes

Activité Biologique

5-Methyl-1H-indol-1-amine (CAS Number: 119229-73-1) is an indole derivative that has garnered attention for its diverse biological activities. This compound serves as a significant building block in the synthesis of more complex indole derivatives and is investigated for its potential therapeutic properties, including anticancer, antimicrobial, and anti-inflammatory activities.

This compound can be synthesized through various methods, including:

- Fischer Indole Synthesis : Involves the reaction of phenylhydrazine with a ketone or aldehyde in the presence of an acid catalyst.

- Cyclization of 2-Aminobenzylamine Derivatives : Requires cyclization agents like phosphorus oxychloride or polyphosphoric acid under reflux conditions.

- Catalytic Hydrogenation : Reduction of 5-methyl-1H-indole-1-nitro compounds using hydrogen gas in the presence of a metal catalyst such as palladium on carbon (Pd/C) .

Biological Activity Overview

The biological activity of this compound has been explored in various studies, highlighting its potential in different therapeutic areas:

Antimicrobial Activity

Research indicates that this compound exhibits antimicrobial properties. In particular, it has shown effectiveness against methicillin-resistant Staphylococcus aureus (MRSA) with a minimum inhibitory concentration (MIC) of around 16 µg/mL. More potent analogues have been identified with MIC values as low as 0.25 µg/mL, indicating significant potential for development as an antimicrobial agent .

Anticancer Properties

The compound has been assessed for its anticancer effects, particularly through its interaction with various molecular targets. For instance, derivatives of indole have been noted for their ability to inhibit specific cancer cell lines by modulating enzyme activity and receptor interactions. The structural modifications on the indole scaffold can enhance its bioactivity against cancer cells .

Anti-inflammatory Effects

The anti-inflammatory potential of this compound is also under investigation. Indoles are known to affect inflammatory pathways, and this compound may play a role in inhibiting pro-inflammatory cytokines or enzymes involved in inflammation processes.

The mechanism by which this compound exerts its biological effects involves interaction with various receptors and enzymes. For example, it may inhibit certain enzymes involved in metabolic pathways or bind to specific receptors, thereby modulating their activity. This interaction can lead to downstream effects that contribute to its therapeutic properties .

Summary of Research Findings

| Activity | MIC (µg/mL) | Notes |

|---|---|---|

| Anti-MRSA | 16 | Weak growth inhibition; further analogues show lower MIC values. |

| Anticancer | Varies | Structural modifications enhance activity against specific cancer lines. |

| Anti-inflammatory | Not specified | Potential role in inhibiting pro-inflammatory pathways. |

Case Studies and Research Insights

Recent studies have explored various analogues of this compound to identify compounds with enhanced biological activity:

- Anti-MRSA Compounds : A study identified two derivatives with MIC values ≤0.25 µg/mL against MRSA, demonstrating the importance of halogen substitution on the indole ring for increased potency .

- Cytotoxicity Evaluations : Compounds were evaluated for cytotoxicity against human embryonic kidney cells (HEK293), revealing that some active anti-MRSA compounds exhibited minimal cytotoxic effects, indicating their selectivity .

Propriétés

IUPAC Name |

5-methylindol-1-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2/c1-7-2-3-9-8(6-7)4-5-11(9)10/h2-6H,10H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FCSRGPYSAUCMJN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)N(C=C2)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

146.19 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.